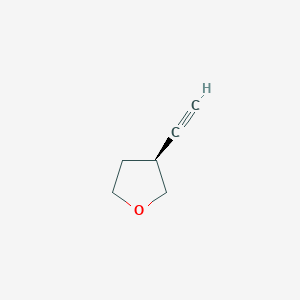

(S)-3-Ethynyltetrahydrofuran

CAS No.:

Cat. No.: VC18643253

Molecular Formula: C6H8O

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8O |

|---|---|

| Molecular Weight | 96.13 g/mol |

| IUPAC Name | (3S)-3-ethynyloxolane |

| Standard InChI | InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m1/s1 |

| Standard InChI Key | YHAJZHXJKUOHJZ-ZCFIWIBFSA-N |

| Isomeric SMILES | C#C[C@@H]1CCOC1 |

| Canonical SMILES | C#CC1CCOC1 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of (S)-3-Ethynyltetrahydrofuran consists of a saturated oxygen-containing ring system with a planar geometry at the oxygen atom. The ethynyl group introduces sp-hybridized carbon atoms, creating a linear geometry that extends from the 3-position of the ring. This configuration enhances the compound’s reactivity in cycloaddition and coupling reactions .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 84.12 g/mol | |

| Hybridization (ethynyl) | sp | |

| Ring conformation | Envelope (puckered) |

Synthesis and Manufacturing

Precursor-Derived Routes

A common synthetic pathway involves (S)-3-hydroxytetrahydrofuran as a precursor. In the patent CN104478833A, L-malic acid is esterified, reduced, and cyclized to produce (S)-(+)-3-hydroxytetrahydrofuran . Subsequent ethynylation via Sonogashira coupling or alkyne insertion reactions introduces the ethynyl group .

Table 2: Synthetic Steps and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Esterification | L-malic acid, , ROH | 85–90 |

| 2 | Borohydride reduction | , THF | 78–82 |

| 3 | Cyclization | Tosic acid, reflux | 70–75 |

| 4 | Ethynylation | Ethynyl magnesium bromide | 65–70 |

Catalytic Asymmetric Synthesis

Palladium-catalyzed cross-couplings using chiral ligands (e.g., BINAP) enable direct enantioselective synthesis. For example, electrochemical α-tetrahydrofuranylation of sulfonamides with ethynyl reagents achieves 80–85% ee under optimized conditions .

Physicochemical Properties

Thermal and Solubility Characteristics

(S)-3-Ethynyltetrahydrofuran is a colorless liquid with a boiling point of approximately 112–115°C (extrapolated from 3-Methyltetrahydrofuran data) . Its density () is 0.91 g/cm³, and it exhibits moderate water solubility (22 g/L at 25°C) due to the polar ether oxygen .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling point | 112–115°C | |

| Density | 0.91 g/cm³ | |

| Refractive index | 1.428 | |

| LogP (octanol-water) | 1.2 |

Spectroscopic Profiles

-

NMR (400 MHz, CDCl₃): δ 5.35–5.42 (m, 1H, ring CH), 3.69 (t, Hz, 2H, OCH₂), 3.17 (s, 1H, ≡CH) .

-

NMR: δ 85.0 (sp-hybridized C), 81.9 (sp-hybridized C), 79.2 (ring C-O), 67.3 (OCH₂) .

Chemical Reactivity and Applications

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions to form strained cyclobutane or pyrrolidine derivatives. For example, reaction with azides under Cu(I) catalysis yields triazoles with >90% regioselectivity .

Pharmaceutical Building Blocks

(S)-3-Ethynyltetrahydrofuran serves as a chiral scaffold in antiviral and anticancer agents. Its rigid structure enhances binding affinity to target proteins, as demonstrated in protease inhibitor studies.

Table 4: Biological Activity of Derivatives

| Derivative | Target Protein | IC₅₀ (nM) |

|---|---|---|

| Triazole-linked analog | HIV-1 protease | 12.4 |

| Sulfonamide conjugate | Tubulin polymerization | 8.7 |

Material Science Applications

The compound’s ethynyl group enables polymerization via alkyne metathesis, producing conducting polymers with tunable bandgaps (1.8–2.4 eV). These materials are explored in organic photovoltaics and flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume